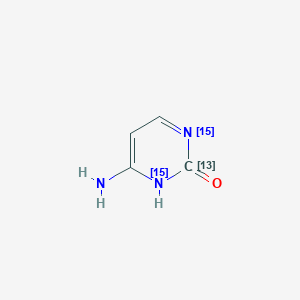
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one is a labeled derivative of cytosine, a pyrimidine base found in nucleic acids. This compound is particularly useful in research due to its isotopic labeling, which allows for detailed studies in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the pyrimidine ring. One common method is the condensation of isotopically labeled urea with malonic acid derivatives, followed by cyclization and amination reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the product.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, controlled temperatures, and pH adjustments to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Aplicaciones Científicas De Investigación
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in nucleic acid research to study DNA and RNA structures and functions.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of labeled compounds.
Mecanismo De Acción
The mechanism of action of 6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one involves its incorporation into nucleic acids or other biological molecules. The isotopic labels allow researchers to track the compound’s interactions and transformations within biological systems. Molecular targets include enzymes involved in nucleic acid synthesis and repair, as well as pathways related to cellular metabolism and signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4,6-dihydroxypyrimidine: Another pyrimidine derivative with similar chemical properties but different functional groups.
5-acetyl-4-aminopyrimidine: A compound used in the synthesis of various pyrimidine derivatives with distinct biological activities.
6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: A sulfur-containing pyrimidine derivative with unique reactivity and applications
Uniqueness
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one is unique due to its isotopic labeling, which provides valuable insights into chemical and biological processes that are not easily achievable with non-labeled compounds. This makes it a powerful tool in research and development across various scientific disciplines.
Propiedades
Fórmula molecular |
C4H5N3O |
|---|---|
Peso molecular |
114.08 g/mol |
Nombre IUPAC |
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i4+1,6+1,7+1 |
Clave InChI |
OPTASPLRGRRNAP-XZQGXACKSA-N |
SMILES isomérico |
C1=C([15NH][13C](=O)[15N]=C1)N |
SMILES canónico |
C1=C(NC(=O)N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


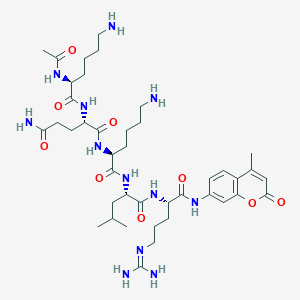
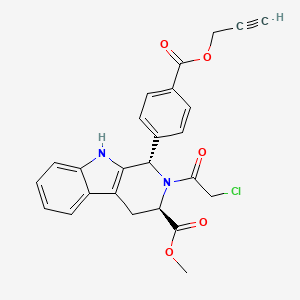


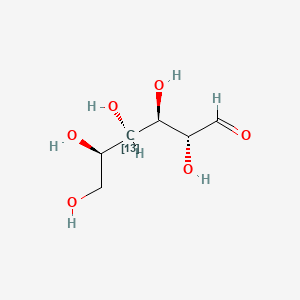
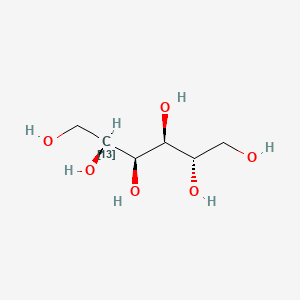

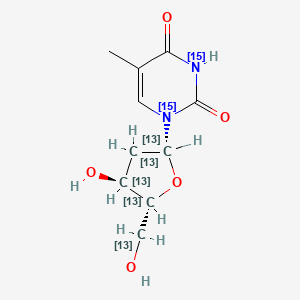
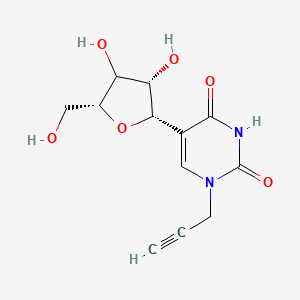
![(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B15140034.png)
![(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B15140037.png)
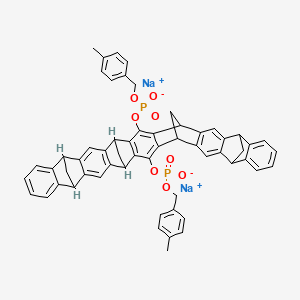

![2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15140062.png)
